molecular formula C15H20N2O6 B1400237 benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate CAS No. 1418119-71-7

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate

Cat. No. B1400237
M. Wt: 324.33 g/mol
InChI Key: PGZADXFZPBXGCF-ZVWHLABXSA-N
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Description

Molecular Structure Analysis

The molecular formula of benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate is C15H20N2O6 . The InChI code is 1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 324.33 . It is a solid in physical form .

Scientific Research Applications

  • Synthesis of 4-Aryl-1,3-Oxazinan-2-Ones and Derivatives :

    • Mangelinckx et al. (2010) described the diastereoselective synthesis of 6-functionalized 4-aryl-1,3-oxazinan-2-ones. This process involves the halocyclocarbamation of benzyl N-(1-phenyl-3-butenyl)carbamates, leading to these compounds with moderate to excellent diastereoselectivity. These oxazinan-2-ones can be further used to synthesize biologically important 6-arylpiperidine-2,4-diones and 3-aryl-1,3-aminoalcohols (Mangelinckx et al., 2010).
  • Preparation of β- and γ-Lactams :

    • Scanlan et al. (2004) developed a general synthetic route to oxime oxalate amides, which were then applied to the preparation of molecules incorporating N-benzyl-N-alkenyl amides linked with acetone oxime or benzaldoxime units. These compounds were shown to dissociate under specific conditions to produce carbamoyl radicals, leading to the formation of pyrrolidin-2-ones and azetidin-2-ones, which are important in medicinal chemistry (Scanlan, Slawin, & Walton, 2004).
  • Selective O-Debenzylation of Aminosugars :

    • Santana et al. (2021) explored the use of carbamate-bearing benzylated aminosugars in a process involving an iodine-promoted intramolecular hydrogen atom transfer. This method allows for the selective O-deprotection of aminosugars, enabling further chemical modifications and the synthesis of complex molecules (Santana, Herrera, & González, 2021).
  • Catalytic Synthesis of Carbamates :

    • Lanzillotto et al. (2015) described an eco-friendly approach for the synthesis of carbamates using 1,1′-carbonyldiimidazole (CDI) in a mechanochemical process. This method is notable for its sustainability and ability to enhance the reactivity of alcohol and carbamoyl-imidazole intermediate under mild conditions, paving the way for greener synthesis techniques in organic chemistry (Lanzillotto et al., 2015).
  • Synthesis of Chiral Bicyclic Systems :

    • Francisco et al. (2003) reported the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems from benzyl carbamate derivatives of aminoalditols. This method involves a mild and selective procedure that can be useful for preparing these complex bicyclic arrays and for selective oxidation of specific carbons in the carbohydrate skeleton (Francisco, Herrera, & Suárez, 2003).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.C2H2O4/c14-11-6-7-12(8-11)15-13(16)17-9-10-4-2-1-3-5-10;3-1(4)2(5)6/h1-5,11-12H,6-9,14H2,(H,15,16);(H,3,4)(H,5,6)/t11-,12+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZADXFZPBXGCF-ZVWHLABXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@H]1N)NC(=O)OCC2=CC=CC=C2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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